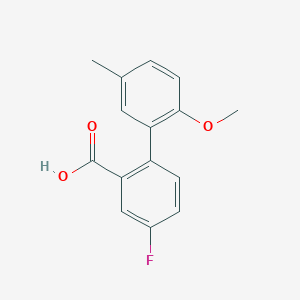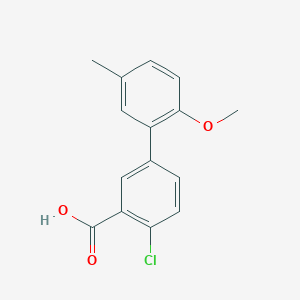
2-Butoxy-3-chloropyridine-4-boronic acid; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Butoxy-3-chloropyridine-4-boronic acid” is a chemical compound that is part of the boronic acid family . It is often used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of “2-Butoxy-3-chloropyridine-4-boronic acid” and similar compounds often involves the Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that uses a boronic acid or ester as a reagent . The reaction conditions are generally mild and tolerant of various functional groups .
Molecular Structure Analysis
The molecular formula of “2-Butoxy-3-chloropyridine-4-boronic acid” is C9H13BClNO3 . It has a molecular weight of 229.47 .
Chemical Reactions Analysis
Boronic acids, including “2-Butoxy-3-chloropyridine-4-boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of the boron group .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The organoboron reagent used in this process is relatively stable, readily prepared, and generally environmentally benign .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .
3. Preparation of Positron Emission Tomography (PET) Radioligand The compound is used in the preparation of the PET radioligand [11C]MK-1064 . This radioligand is applicable in the imaging of the orexin-2 receptor .
4. Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064 The compound is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This antagonist is used in the study of sleep disorders .
5. Preparation of Pyridyl-cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors The compound is used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors are used in the study of inflammation and pain .
6. Synthesis of New Pyridazino [4,5-b]indol-4-ones and Pyridazin-3 (2H)-one Analogs The compound is used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs . These analogs are used as DYRK1A inhibitors .
7. Synthesis of Arylmethylpyrrolidinylmethanols and Amine Derivatives The compound is used in the synthesis of arylmethylpyrrolidinylmethanols and amine derivatives . This is achieved via reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Butoxy-3-chloropyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Butoxy-3-chloropyridine-4-boronic acid. For instance, the compound’s stability and efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and tolerant of various functional groups . Furthermore, the compound’s stability can be affected by air and moisture .
Eigenschaften
IUPAC Name |
(2-butoxy-3-chloropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-2-3-6-15-9-8(11)7(10(13)14)4-5-12-9/h4-5,13-14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJIVQWEZWPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCCCC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-chloropyridine-4-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)






